N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound characterized by a unique combination of a furan ring and a benzothiazole moiety, linked by an ethyl chain. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The structural formula can be represented as with a molecular weight of 302.35 g/mol .
N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is classified under:
The synthesis of N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves several steps:
The reactions are generally performed under controlled conditions to optimize yield and purity. For instance, the use of microwave irradiation has been reported to enhance reaction rates and yields in synthesizing similar compounds .
The molecular structure of N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide features:
The compound's structural data can be summarized as follows:
N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions:
These reactions are often conducted under controlled conditions (temperature, solvent choice, and reaction time) to ensure selectivity and yield optimization .
The mechanism of action for N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is primarily linked to its interaction with biological targets:
Biological assays indicate that this compound exhibits moderate to strong activity against various bacterial strains and cancer cell lines, with minimum inhibitory concentrations varying based on the target organism or cell type .
Relevant data from studies indicate that the compound demonstrates significant stability during storage at room temperature when protected from light .
N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is primarily explored for:
Recent literature emphasizes its potential as a scaffold for designing novel therapeutic agents due to its diverse biological activities .
The synthesis of N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide requires sequential functionalization of the benzothiazole core followed by coupling with the furan-ethylamine moiety. A representative pathway involves three critical stages : First, 6-aminobenzo[d]thiazole undergoes regioselective bromination at the C-6 position using N-bromosuccinimide in dimethylformamide at 0–5°C, yielding 6-bromobenzo[d]thiazole (85–90% yield). This intermediate then undergoes palladium-catalyzed carbonylation using carbon monoxide (1 atm) and palladium(II) acetate/triphenylphosphine in methanol at 80°C, producing methyl benzo[d]thiazole-6-carboxylate (75–80% yield). Subsequent saponification with lithium hydroxide in tetrahydrofuran/water affords the carboxylic acid precursor (95% yield) .
The furan-containing amine component, 2-(furan-3-yl)ethylamine, is typically synthesized via reductive amination of furan-3-carbaldehyde using sodium cyanoborohydride and ammonium acetate in methanol (70% yield). Final amide coupling employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and N,N-diisopropylethylamine in dichloromethane, yielding the target carboxamide (88–92% purity after silica chromatography) [3]. Key challenges include minimizing epimerization during amidation and suppressing furan ring oxidation during bromination stages, addressed through strict temperature control (-10°C) and oxygen-free environments .
Table 1: Key Synthetic Intermediates and Conditions for N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Intermediate | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
6-Bromobenzo[d]thiazole | N-Bromosuccinimide, Dimethylformamide, 0–5°C, 2h | 85–90 | >95 |
Methyl benzo[d]thiazole-6-carboxylate | Carbon monoxide (1 atm), Pd(OAc)₂, PPh₃, Methanol, 80°C | 75–80 | 90 |
Benzo[d]thiazole-6-carboxylic acid | Lithium hydroxide, Tetrahydrofuran/Water, 25°C, 12h | 95 | >98 |
2-(Furan-3-yl)ethylamine | NaBH₃CN, NH₄OAc, Methanol, 25°C, 6h | 70 | 85 |
Final carboxamide product | 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, N,N-diisopropylethylamine, Dichloromethane | 88–92 | >95 |
Microwave irradiation significantly enhances the efficiency of constructing the benzothiazole core and subsequent coupling reactions. The cyclocondensation of 2-amino-5-bromothiophenol with furan-3-carbaldehyde derivatives proceeds under microwave irradiation (300 W, 120°C) in dimethyl sulfoxide, reducing reaction times from 12 hours to 25 minutes while improving yields from 65% to 89% [5]. This acceleration is attributed to uniform dielectric heating, which eliminates thermal gradients and suppresses furan decomposition pathways [5].
One-pot methodologies integrate carboxylation, acid activation, and amidation sequences without intermediate isolation. A notable approach involves reacting 6-aminobenzo[d]thiazole with triphosgene in tetrahydrofuran at -78°C to generate the isocyanate intermediate, followed by direct addition of 2-(furan-3-yl)ethylamine and triethylamine. This cascade process achieves an 82% isolated yield at gram-scale with >98% purity by high-performance liquid chromatography, eliminating purification steps . Solvent optimization demonstrates that dimethylacetamide outperforms dimethylformamide in suppressing N-acylation byproducts during microwave-assisted coupling, reducing impurity formation from 15% to <3% at 100°C [5] .
Sustainable synthesis leverages cyclodextrin-mediated catalysis and aqueous reaction media to minimize environmental impact. β-Cyclodextrin (10 mol%) in water facilitates the amidation between benzo[d]thiazole-6-carbonyl chloride and 2-(furan-3-yl)ethylamine at 60°C, achieving 90% conversion with an E-factor of 2.1 (vs. 18.7 for dichloromethane-based coupling) by eliminating organic solvents [5] [10]. The cyclodextrin cavity acts as a supramolecular catalyst, preorganizing reactants through hydrophobic interactions while preventing furan hydrolysis [5].
Waste reduction strategies focus on atom-economic bromination using pyridinium tribromide in acetic acid, which generates recoverable succinimide as the sole byproduct (85% recovery). This contrasts with conventional phosphorus tribromide methods producing corrosive phosphorous acids [10]. Additionally, continuous-flow hydrogenation of the furan-3-acrylonitrile intermediate over palladium/carbon catalysts (50°C, 10 bar hydrogen) achieves 99% conversion to 2-(furan-3-yl)ethylamine with <0.5% over-reduction byproducts, enabling catalyst reuse for >10 cycles [10].
Table 2: Green Metrics Comparison for Amidation Strategies
Method | Solvent System | Reaction Mass Efficiency (%) | E-Factor | Byproducts Generated |
---|---|---|---|---|
Conventional coupling | Dichloromethane | 42 | 18.7 | N,N-Diisopropylethylamine hydrochloride salts |
β-Cyclodextrin-mediated | Water | 86 | 2.1 | None (catalyst recyclable) |
Continuous-flow hydrogenation | Ethanol/Water (9:1) | 94 | 1.3 | Traces of tetrahydrofuran impurities |
Density functional theory calculations (B3LYP/6-311G**) identify the carboxamide linker and furan heterocycle as hotspots for bioisosteric optimization. Molecular electrostatic potential mapping reveals that replacing the furan oxygen with a bioisosteric thiophene increases polar surface area by 8 Ų but reduces metabolic oxidation susceptibility at the C-2 position [3] [8]. Docking simulations against epidermal growth factor receptor (Protein Data Bank identifier: 1M17) demonstrate that substituting the benzothiazole C-2 hydrogen with an electron-withdrawing trifluoromethyl group enhances hydrogen bonding with Lys721 (binding energy: -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound) while maintaining furan π-stacking with Phe699 [8].
Scaffold-hopping strategies explore oxazole and 1,2,4-oxadiazole replacements for the central carboxamide. Quantum mechanics/molecular mechanics simulations predict that 1,2,4-oxadiazole-constrained analogs improve metabolic stability by 30-fold (predicted hepatic extraction ratio: 0.08 vs. 0.42) while retaining conformational rigidity for target engagement. Synthesis validation confirms that oxadiazole analogs exhibit identical X-ray crystallographic dihedral angles (153.5°) between benzothiazole and heterocyclic planes compared to the flexible carboxamide (152.8°), supporting computational predictions [3] [8].
Table 3: Computational Parameters for Bioisosteric Modifications of N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
Modification | Binding Energy (kcal/mol) | Polar Surface Area (Ų) | Predicted Metabolic Stability (t₁/₂, min) | Key Target Interactions |
---|---|---|---|---|
Parent compound | -7.8 | 68.5 | 21.4 | Furan π-stacking with Phe699, Amide H-bond with Thr766 |
Thiophene-furan replacement | -8.1 | 76.3 | 38.7 | Enhanced hydrophobic contact with Leu694 |
Trifluoromethyl at C-2 | -9.2 | 70.1 | 25.9 | H-bond with Lys721, van der Waals with Leu820 |
1,2,4-Oxadiazole bioisostere | -8.5 | 72.8 | 54.3 | Rigidified linker maintains H-bond with Thr766 |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5